tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
“tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C15H25NO4 . It has a molecular weight of 283.37 . This compound is often used as a reference substance for drug impurities and reagents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a physical form of oil . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Modification
The compound and its derivatives are pivotal in synthetic chemistry, serving as intermediates for further chemical modifications. Meyers et al. (2009) elaborated on synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its utility for selective derivations on the azetidine and cyclobutane rings, offering a gateway to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009). Similarly, Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, demonstrating its advantages over traditional methods due to its solid state, stability, and efficiency in producing N-Boc-amino acids without racemization (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).
Polymer Stabilization
In the field of polymer chemistry, Yachigo et al. (1992) discovered that 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymers. This study highlighted the importance of hydrogen bonding between phenolic and thiopropionate antioxidants for effective stabilization (Yachigo, Sasaki, & Kojima, 1992).
Exploration of Biological Activities
Krasavin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane into fluoroquinolone derivatives to investigate their antibacterial properties. Although the derivatives displayed a narrower spectrum compared to ciprofloxacin, they exhibited significant activity against specific strains, demonstrating the potential of tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate derivatives in the development of new antibacterial agents (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.
Properties
IUPAC Name |
tert-butyl 11-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKDDPKGGLFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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